(s)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride
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Overview
Description
Pyrrolidine is a cyclic secondary amine, which is a key building block in the synthesis of many natural products and pharmaceuticals. The compound you mentioned seems to be a pyrrolidine derivative with a difluorophenyl group. This suggests that it might have interesting biological activities .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. For instance, visible light bromide catalysis has been used for the synthesis of pyrrolidine via Csp3–H functionalizations . Another method involves the use of triflic acid in the synthesis of N - (pyrrolidine-3-ylidenemethyl)acetamides .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, a visible light-mediated process involving a bromide catalyst and oxidant can generate a nitrogen (N)-centered radical for a site-selective hydrogen atom transfer (HAT) process .Scientific Research Applications
Synthesis and Chemical Reactivity
- Microwave-assisted Fluorination : A study by Troegel and Lindel (2012) highlighted the microwave-assisted fluorination of 2-acylpyrroles, leading to fluorination at the pyrrole ring. This methodology provides a basis for synthesizing fluorinated derivatives, including the first fluorinated pyrrole-imidazole alkaloid, demonstrating the compound's relevance in the synthesis of fluorinated organic molecules (Troegel & Lindel, 2012).
Medicinal Chemistry and Drug Discovery
- Identification and Derivatization of Cathinones : Nycz et al. (2016) described the identification of novel cathinone hydrochloride salts and their derivatization. This study provides insights into the structural and spectroscopic analysis of cathinone derivatives, contributing to the field of forensic science and potentially aiding in the development of therapeutic agents (Nycz et al., 2016).
Catalysis and Material Science
- Silylative Reduction of Pyridines : Gandhamsetty, Park, and Chang (2015) developed a tris(pentafluorophenyl)borane-catalyzed silylative reduction of pyridines, resulting in structurally diverse azacycles. This reaction showcases the versatility of pyridine derivatives in catalytic transformations, enabling the synthesis of beta-silylated azacyclic compounds with potential applications in material science and pharmaceuticals (Gandhamsetty et al., 2015).
Pharmacology and Biological Activity
- Anti-inflammatory Activities : Ikuta et al. (1987) synthesized a series of pyrrolidin-2-ones with potential anti-inflammatory and analgesic properties, showcasing dual inhibitory activity against prostaglandin and leukotriene synthesis. This research indicates the therapeutic potential of pyrrolidine derivatives in developing safer anti-inflammatory medications (Ikuta et al., 1987).
Future Directions
Properties
IUPAC Name |
(2S)-2-(2,5-difluorophenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWCQOVADZHFIJ-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=CC(=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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